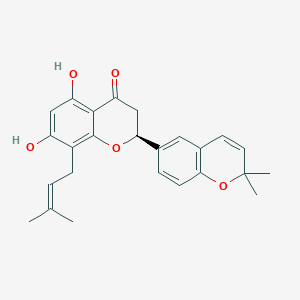
Euchrenone A10
Vue d'ensemble
Description
Euchrenone A10 is a prenylflavanone compound isolated from the roots of Euchresta formosana, a plant belonging to the Leguminosae family. This compound is notable for its unique structure, which includes a 5,7-dihydroxy-8-γ,γ-dimethylallyl-[6″,6″-dimethylpyrano(2″,3″:4′,3′)]flavanone. The presence of two C5-units, a γ,γ-dimethylallyl group, and a dimethylpyran ring on the B-ring makes it an unusual flavanone. The isolation and structural determination of this compound contribute to the chemotaxonomic understanding of the genus Euchresta, as compounds with di-prenylation on the B-ring have been identified for the first time in this genus .
Synthesis Analysis
Although the provided data does not include a direct synthesis of this compound, it does reference the synthesis of a related compound, euchrenone a2, from Euchresta japonica. The synthesis of euchrenone a2 involved several steps, starting with 3-prenylphloroacetophenone and proceeding through cyclodehydrogenation, ethoxymethylation, chalcone condensation, and cyclisation, followed by deprotection to yield the natural compound with identical melting point and spectral data to the natural euchrenone a2. This synthesis pathway provides insights into the potential synthetic routes that could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using spectroscopic analysis. The structure is characterized by the presence of a dihydroxy function at positions 5 and 7, a γ,γ-dimethylallyl group, and a unique 6″,6″-dimethylpyrano ring fused to the flavanone structure. This complex structure is indicative of the intricate biosynthetic pathways present in the genus Euchresta and contributes to the understanding of the molecular diversity within the plant species .
Chemical Reactions Analysis
The data does not provide specific chemical reactions involving this compound. However, the synthesis of euchrenone a2 suggests that prenylated flavanones can undergo reactions such as cyclodehydrogenation, ethoxymethylation, and chalcone condensation, which may be relevant to this compound as well. These reactions are important for the structural modification and potential enhancement of biological activity of flavanone compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided data. However, the structural determination suggests that this compound, like other flavanones, may exhibit typical flavonoid properties such as UV absorption due to the conjugated system, and potential antioxidant activity due to the hydroxyl groups. The prenylation may also affect the lipophilicity and membrane permeability of the compound, which could influence its biological activity .
Applications De Recherche Scientifique
Chemotaxonomic Significance
Euchrenone A10 has been identified as a significant compound in the study of chemotaxonomy, particularly in the genus Euchresta. Matsuura, Iinuma, Tanaka, and Mizuno (1995) isolated this compound from the roots of Euchresta formosana, a plant belonging to the Leguminosae family. They highlighted its structural uniqueness, particularly the presence of prenylflavonoid compounds. This study emphasized the chemotaxonomic value of such compounds in the genus Euchresta, marking this compound as a distinctive chemical marker for this plant genus (Matsuura et al., 1995).
Synthesis and Structural Analysis
This compound's synthesis and structural analysis are crucial for understanding its chemical properties and potential applications. Jain and Prasad (1989) conducted a study on the synthesis of this compound, providing insights into its chemical structure and the methods used for its synthesis. This research contributes to the broader understanding of flavanone compounds and their derivatives, which are significant in various scientific applications (Jain & Prasad, 1989).
Contribution to Flavonoid Research
This compound is part of a broader group of flavonoid compounds which have been extensively studied due to their diverse biological activities. Research by Lo, Chang, Hsieh, and Wu (2002) on the constituents of Euchresta Formosana identified this compound among other flavanones. This study adds to the understanding of flavonoids' chemical diversity and their roles in plant biology and potential therapeutic applications (Lo et al., 2002).
Mécanisme D'action
Euchrenone A10 is a fascinating compound with a range of potential applications in the field of life sciences . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to be a bioactive compound with potential anti-inflammatory properties .
Mode of Action
It is known to interact with its targets to exert its bioactive effects, potentially modulating inflammatory responses
Biochemical Pathways
Given its potential anti-inflammatory properties , it may be involved in modulating pathways related to inflammation. More research is required to identify the specific biochemical pathways influenced by this compound.
Result of Action
This compound has been shown to have potential as a bioactive compound with anti-inflammatory properties . This suggests that it may have a role in modulating inflammatory responses at the molecular and cellular levels.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKYCUZABAYBC-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



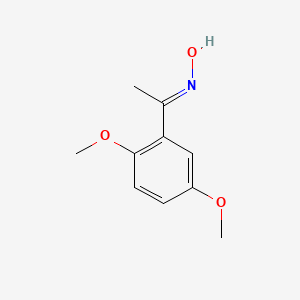
![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)
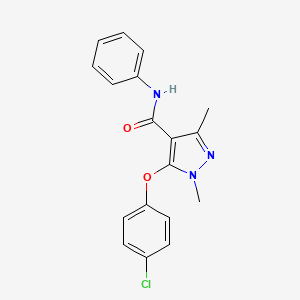

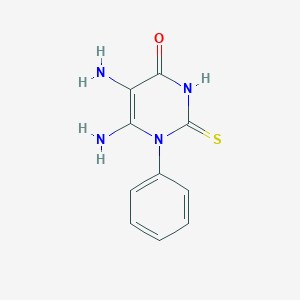
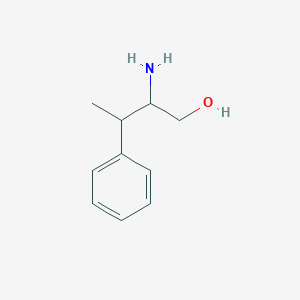

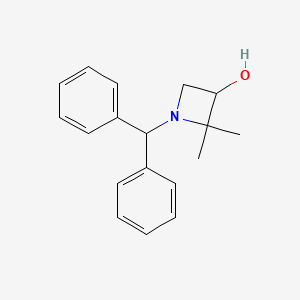
![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034348.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)
